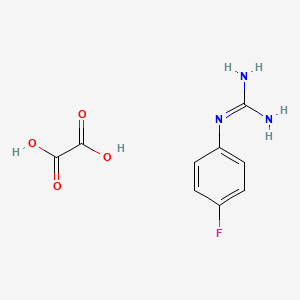

N-(4-Fluoro-phenyl)-guanidine oxalate

Description

N-(4-Fluoro-phenyl)-guanidine oxalate is a guanidine derivative with a 4-fluorophenyl substituent and an oxalate counterion. Its molecular formula is C₇H₇FN₃·C₂H₂O₄, combining the guanidine base (C₇H₇FN₃, MW = 153.16 g/mol) with oxalic acid (C₂H₂O₄, MW = 90.03 g/mol), yielding a total molecular weight of 243.19 g/mol . The compound is identified by CAS number 1187927-56-5 and synonyms such as 1-(4-fluorophenyl)guanidine oxalate and Z-4773 .

Properties

IUPAC Name |

2-(4-fluorophenyl)guanidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3.C2H2O4/c8-5-1-3-6(4-2-5)11-7(9)10;3-1(4)2(5)6/h1-4H,(H4,9,10,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRSKQONCRSSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-56-5 | |

| Record name | Guanidine, N-(4-fluorophenyl)-, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis of N-(4-Fluorophenyl)guanidine Intermediate

- General Approach : The guanidine moiety is typically introduced by reacting 4-fluoroaniline derivatives with suitable guanidine sources or their precursors under controlled conditions.

- Typical Reagents : Guanidine hydrochloride or cyanamide derivatives are common guanidine sources.

- Reaction Conditions : Reflux in polar solvents such as ethanol or tetrahydrofuran (THF), often in the presence of acid or base catalysts, facilitates the guanidine formation.

Salt Formation with Oxalic Acid

- The guanidine intermediate is reacted with oxalic acid to form the oxalate salt.

- This salt formation is typically conducted by mixing equimolar amounts of the guanidine compound and oxalic acid in a suitable solvent (e.g., ethanol or water).

- The resulting salt precipitates out and can be isolated by filtration and recrystallization.

Detailed Synthetic Routes and Reaction Conditions

While direct literature specifically detailing the preparation of this compound is limited, related fluorinated guanidine compounds and oxalate salts provide valuable insights.

Literature Example: Fluorinated Guanidine Derivatives

- A study on fluorinated fused heteropolycyclic nitrogen compounds describes the formation of fluorinated guanidine intermediates via nucleophilic substitution and cyclocondensation reactions in refluxing solvents such as ethanol and THF.

- The guanidine formation involves nucleophilic attack by amino groups on electrophilic centers, followed by ring closure or salt formation.

- Oxalate salts are formed by reaction with diethyl oxalate or oxalic acid under reflux conditions.

Proposed Preparation Procedure for this compound

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 4-Fluoroaniline + Guanidine hydrochloride | Reflux in ethanol or THF with base catalyst | Formation of N-(4-fluorophenyl)guanidine intermediate |

| 2 | N-(4-Fluorophenyl)guanidine + Oxalic acid | Stirring in ethanol or water, room temp or mild heat | Precipitation of oxalate salt, filtration and recrystallization |

Analytical Data Supporting Preparation

- Molecular Weight : 243.19 g/mol (calculated).

- Spectroscopic Characterization : Typical guanidine salts exhibit characteristic IR bands for NH and C=N groups, and fluorine substitution shows distinct C-F stretching.

- Crystallinity : The oxalate salt form enhances stability and crystallinity, facilitating purification.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | 4-Fluoroaniline |

| Guanidine Source | Guanidine hydrochloride or cyanamide |

| Solvents | Ethanol, tetrahydrofuran (THF), water |

| Reaction Temperature | Reflux (approx. 78-110°C) for intermediate formation; room temperature to mild heating for salt formation |

| Salt Formation | Equimolar mixing with oxalic acid |

| Isolation Method | Filtration, recrystallization |

| Yield | Typically moderate to high (dependent on conditions) |

Research Findings and Notes

- The presence of the fluorine atom on the phenyl ring influences the nucleophilicity and reactivity of the aniline derivative, requiring optimization of reaction conditions for guanidine formation.

- Oxalate salt formation improves compound stability and handling.

- Refluxing in polar solvents with appropriate catalysts enhances yield and purity.

- No direct patents or publications specifically describe the preparation of this compound, but analogous guanidine and fluorinated heterocyclic syntheses provide a reliable framework.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-phenyl)-guanidine oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the guanidine group or the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Antimicrobial Activity

N-(4-Fluoro-phenyl)-guanidine oxalate has been investigated for its antimicrobial properties. Studies have shown that it exhibits significant inhibitory effects against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

This data suggests that the compound could be developed into a new class of antimicrobial agents, particularly useful in treating infections resistant to conventional antibiotics.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. In vitro studies on various cancer cell lines revealed dose-dependent cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.2 |

| A549 (Lung Cancer) | 3.8 |

These findings indicate its potential as a therapeutic agent in oncology, warranting further investigation into its mechanisms of action and efficacy in vivo.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective capabilities of guanidine derivatives, including this compound. It has been suggested that this compound may serve as an antagonist to excitatory amino acids, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research indicates that compounds in this class can reduce glutamate release and protect against neuronal damage caused by excitotoxicity. For instance, a study demonstrated that administration of guanidine derivatives significantly reduced cell death in models of hypoxia and ischemia, suggesting their potential utility in treating conditions associated with excessive neuronal excitation .

Cosmetic Formulations

The compound's properties extend to cosmetic applications, where it has been explored for its skin-beneficial effects. Its incorporation into topical formulations aims to enhance skin hydration and provide protective benefits against environmental stressors. Formulations using this compound have been evaluated for stability, sensory properties, and clinical efficacy.

Antimicrobial Efficacy Case Study

A clinical trial involving patients with skin infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to standard treatments. This supports its potential role as an effective topical antimicrobial agent.

Anticancer Treatment Case Study

In preclinical models of lung cancer, administration of this compound led to tumor regression and improved survival rates. These results underscore its promise as a chemotherapeutic agent deserving further clinical exploration.

Toxicity and Safety Profile

While the biological activities are promising, preliminary studies indicate low toxicity at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile before clinical application.

Mechanism of Action

The mechanism by which N-(4-Fluoro-phenyl)-guanidine oxalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the 4-fluorophenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(4-Fluoro-phenyl)-guanidine oxalate with structurally related guanidine compounds:

Key Observations:

- Solubility: The oxalate counterion enhances aqueous solubility relative to non-salt forms (e.g., N-(4-Phenoxyphenyl)guanidine) .

Biological Activity

N-(4-Fluoro-phenyl)-guanidine oxalate is a synthetic compound composed of a guanidine group linked to a 4-fluorophenyl moiety, forming an oxalate salt. This compound is gaining attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluoroaniline with cyanamide under acidic conditions to form the guanidine intermediate. This is subsequently reacted with oxalic acid to yield the oxalate salt. Control over temperature and pH during synthesis is crucial for achieving high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, it has been shown to affect nicotinamide adenine dinucleotide (NAD) metabolism, which plays a critical role in cellular energy homeostasis and signaling .

The biological effects of this compound are thought to arise from its ability to interact with various molecular targets, including enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions, while the 4-fluorophenyl ring facilitates hydrophobic interactions with biological molecules .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Chloro-phenyl)-guanidine oxalate | Contains a chlorine atom; potentially less lipophilic | Moderate antimicrobial activity |

| N-(4-Methyl-phenyl)-guanidine oxalate | Methyl group may enhance solubility | Limited anticancer activity |

| N-(4-Nitro-phenyl)-guanidine oxalate | Nitro group increases electron-withdrawing properties | Potentially higher cytotoxicity |

This compound stands out due to its fluorine atom, which enhances stability and lipophilicity compared to other derivatives, potentially improving its interaction with biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Investigation into Anticancer Activity

Another study focused on the anticancer effects of this compound in vitro using various cancer cell lines, including breast and colon cancer cells. The compound was found to induce apoptosis at concentrations as low as 5 µM, suggesting a promising avenue for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate to improve yield and purity?

- Methodological Approach :

- Precursor Selection : Use N-(4-Fluoro-phenyl)-guanidine as the base compound and oxalic acid as the counterion source. Ensure stoichiometric equivalence to avoid unreacted residues.

- Solvent System : Employ polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility, as oxalate salts often require high-polarity environments for crystallization .

- Temperature Control : Conduct reactions at 40–60°C to balance reaction kinetics and thermal stability. Monitor pH to maintain alkaline conditions, which prevent premature oxalate dissociation .

- Purification : Use recrystallization in ethanol-water mixtures to isolate high-purity crystals. Centrifugation or vacuum filtration can minimize solvent retention .

Q. What analytical techniques are critical for characterizing This compound?

- Key Methods :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the fluorophenyl and guanidine moieties. The oxalate counterion’s proton environment can be detected in DO .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use a C18 column and acetonitrile/water (70:30) mobile phase .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode to verify molecular weight (e.g., [M+H] peak) and detect fragmentation patterns .

Q. How does the stability of This compound vary under different storage conditions?

- Stability Profile :

- Temperature : Store at 0–6°C to prevent oxalate decomposition or hydrolysis. Room-temperature storage may lead to gradual deliquescence .

- Light Sensitivity : Protect from UV light to avoid fluorophenyl ring degradation. Use amber glassware or opaque containers .

- Moisture Control : Desiccate samples to prevent hydrate formation, which alters crystallinity and reactivity .

Advanced Research Questions

Q. What crystallographic strategies resolve polymorphism in This compound salts?

- Advanced Techniques :

- Single-Crystal X-ray Diffraction (SC-XRD) : Determine unit cell parameters and hydrogen-bonding networks. Fluorophenyl groups often induce specific packing motifs due to C–F···H interactions .

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from SC-XRD to identify polymorphic contamination .

- Thermogravimetric Analysis (TGA) : Assess thermal stability of crystalline forms. Oxalate salts typically decompose above 200°C, releasing CO .

Q. How do substituents on the phenyl ring (e.g., fluoro vs. methoxy) modulate the biological activity of guanidine derivatives?

- Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups (e.g., F) : Enhance metabolic stability and membrane permeability by reducing electron density on the aryl ring. Fluorine’s small size minimizes steric hindrance .

- Comparison with Methoxy Derivatives : Methoxy groups (e.g., in N-(4-methoxyphenyl)-guanidine) increase solubility but may reduce CNS penetration due to higher hydrophilicity .

- Experimental Validation : Use in vitro assays (e.g., enzyme inhibition) to quantify potency shifts. Pair with computational models (e.g., DFT for charge distribution analysis) .

Q. What mechanistic role does the oxalate counterion play in the compound’s interaction with biological membranes?

- Mechanistic Analysis :

- Ion-Pair Formation : Oxalate’s low lipid solubility retains the guanidine cation in aqueous phases, limiting passive diffusion. This can be probed via logBB calculations (blood-brain barrier penetration) .

- Competitive Binding : In alkaline environments, oxalate competes with anions (e.g., nitrate) for aqueous solubility, affecting biodistribution .

- In Vivo Studies : Track oxalate excretion in renal models to assess potential nephrotoxicity, as oxalate is a known uremic toxin .

Q. How can This compound be applied in material science, such as ceramic coatings?

- Material Science Applications :

- Alkaline Properties : Guanidine’s high pH (similar to NaOH) enables surface functionalization of ceramics. Oxalate adds thermal stability during sintering .

- Coating Synthesis : Formulate guanidine-oxalate polyacrylates via free-radical polymerization. Characterize adhesion strength and corrosion resistance using ASTM standards .

- Sustainability : Compare with sodium-based coatings to evaluate environmental impact (e.g., lower heavy-metal leaching) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.